molecular formula C12H20O10 B12437687 (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12437687
M. Wt: 324.28 g/mol
InChI Key: JRODTFVQBXDCEE-LIZSDCNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a bicyclic structure, which contribute to its unique chemical properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide or hydrogen peroxide.

    Glycosylation: Attachment of the oxane ring to the bicyclic structure through glycosidic bond formation, often using glycosyl donors and acceptors in the presence of a catalyst like silver triflate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Continuous flow reactors: For efficient and scalable reactions.

    Purification techniques: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidizing agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Silver triflate, palladium on carbon.

Major Products

    Oxidation products: Aldehydes, ketones.

    Reduction products: Alcohols.

    Substitution products: Tosylates, esters.

Scientific Research Applications

Chemistry

    Synthesis of complex carbohydrates: Used as a building block in the synthesis of more complex carbohydrate structures.

    Study of reaction mechanisms: Provides insights into the mechanisms of glycosylation and hydroxylation reactions.

Biology

    Enzyme studies: Used as a substrate to study the activity of glycosidases and other carbohydrate-processing enzymes.

    Cell signaling: Investigated for its role in cell signaling pathways involving carbohydrates.

Medicine

    Drug development: Potential use in the development of drugs targeting carbohydrate-processing enzymes.

    Diagnostics: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

    Biomaterials: Potential use in the development of biomaterials with specific carbohydrate structures.

    Food industry: Investigated for its role in the modification of food carbohydrates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The hydroxyl groups and glycosidic bonds play a crucial role in these interactions, facilitating binding to enzyme active sites and influencing enzyme activity. The bicyclic structure may also contribute to the compound’s stability and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: Similar in structure but may differ in the arrangement of hydroxyl groups or the bicyclic core.

    Other carbohydrate derivatives: Compounds with similar glycosidic bonds and hydroxyl groups but different core structures.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)7(16)9(18)11(20-3)22-10-8(17)6(15)4-2-19-12(10)21-4/h3-18H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

JRODTFVQBXDCEE-LIZSDCNHSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.